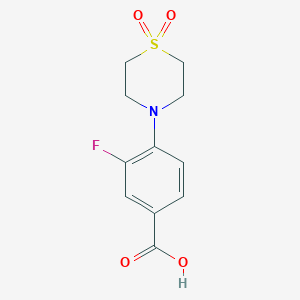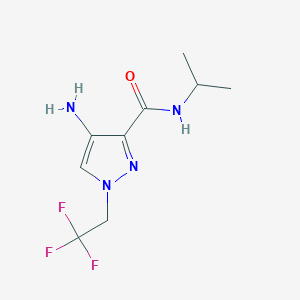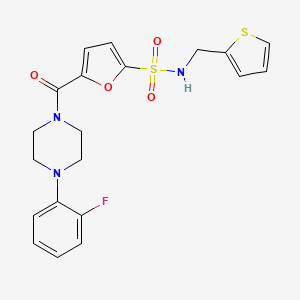![molecular formula C6H9ClF3N3 B2913496 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1707602-45-6](/img/structure/B2913496.png)
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonded pairs of electrons. Attached to this ring is a trifluoroethyl group, which is a two-carbon chain with three fluorine atoms attached to the terminal carbon. The presence of the fluorine atoms makes this group highly electronegative. The compound is a hydrochloride, meaning it is a salt formed with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the trifluoroethyl group. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring and the linear trifluoroethyl group. The electronegativity of the fluorine atoms would likely result in a dipole moment directed towards the trifluoroethyl group .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The nitrogen atoms in the imidazole ring could act as a nucleophile in substitution reactions. The trifluoroethyl group could also potentially undergo reactions, particularly if conditions were present to break the strong carbon-fluorine bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The imidazole ring could potentially participate in pi stacking interactions and hydrogen bonding. The trifluoroethyl group is highly electronegative and could influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Corrosion Inhibition
Imidazoline and its derivatives are noted for their effectiveness as corrosion inhibitors. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, makes them particularly attractive for this application. The presence of a pendant side chain or alkyl amine substituent aids in adsorption on metal surfaces, forming a hydrophobic film that offers protection against corrosion. This has led to widespread use in the petroleum industry, highlighting the potential utility of related compounds in similar applications (Sriplai & Sombatmankhong, 2023).
Future Directions
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-2-5(1-10)11-4-12;/h2,4H,1,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKVNZRCRKZKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2913413.png)
![Methyl 5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2913416.png)
![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)
![tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate](/img/structure/B2913418.png)






![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)

